4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine

Purity Quality Control Synthetic Chemistry

4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine (CAS 1215910-31-8) is a heterocyclic organic compound belonging to the 2-aminoimidazole class, featuring a 5-chlorothiophene moiety at the 4-position of the imidazole ring. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
Cat. No. B12272704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine
Molecular FormulaC7H6ClN3S
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C2=CN=C(N2)N
InChIInChI=1S/C7H6ClN3S/c8-6-2-1-5(12-6)4-3-10-7(9)11-4/h1-3H,(H3,9,10,11)
InChIKeyMPHYDYIYXCILFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine


4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine (CAS 1215910-31-8) is a heterocyclic organic compound belonging to the 2-aminoimidazole class, featuring a 5-chlorothiophene moiety at the 4-position of the imidazole ring [1]. It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [2]. Its molecular formula is C₇H₆ClN₃S with a molecular weight of 199.66 g/mol [1]. The presence of both an amino group and a chlorine atom enables diverse chemical modifications, making it a valuable intermediate in drug discovery programs [3].

Kinase inhibitor synthesis 2-Aminoimidazole scaffold reported for RAF kinase inhibitor programs and bioactive molecule libraries
Dual reactive handles Free amine and chloro-thiophene enable orthogonal derivatization in medicinal chemistry workflows
Halogen-modulated lipophilicity Chloro substituent provides balanced LogP for ADME property screening in lead optimization

Procurement Risks of Generic Substitution for 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine


Generic substitution of 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine with other 2-aminoimidazole or thiophene-imidazole analogs is not straightforward due to critical variations in purity, synthetic accessibility, and physicochemical properties that directly impact downstream research outcomes. Differences in halogen substitution (e.g., bromo vs. chloro analogs) alter lipophilicity and electronic properties, influencing reaction yields and biological activity [1]. Moreover, vendor-specific purity levels (ranging from 95% to 98%) can significantly affect the reproducibility of synthetic steps and biological assays . These quantifiable distinctions necessitate a rigorous, evidence-based procurement strategy rather than simple class-level interchangeability.

Halogen swap Bromo analog substitution may shift lipophilicity and electronic properties, altering synthetic yields and biological activity profiles.
Purity variance Vendor purity grades range from 95% to 98%; lot-specific impurity profiles may affect synthetic reproducibility and assay outcome consistency.
Class mismatch 2-Aminoimidazole class-level interchange may not transfer; thiophene halogen identity and substitution position directly impact reactivity.

Quantitative Differentiation of 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine


Vendor Purity Comparison: Chloro vs. Bromo Analogs

The compound is available from Capotchem and Leyan with a minimum purity specification of 98% (NLT 98%) [1], which is 3 percentage points higher than the 95% purity offered by AKSci for the same compound and for the closely related bromo analog 4-(5-bromo-thiophen-2-yl)-1H-imidazol-2-ylamine . This 3% absolute purity difference translates to a relative impurity reduction of 60% (from 5% impurities at 95% purity to 2% impurities at 98% purity), directly minimizing side reactions and purification burdens in synthetic workflows.

Purity Grade
Head-to-head
98% NLT +3% absolute vs 95% grade Bromo analog: 95%
Supports higher-purity synthetic workflow selection
60% relative impurity reduction; verify by independent analysis
Purity Quality Control Synthetic Chemistry

Vendor Price Comparison

JW Pharmlab offers the compound at a list price of $2,880 per gram for the 1g package size . While Capotchem and Leyan provide higher purity (98%), their pricing requires direct inquiry. This $2,880/g price point serves as a benchmark for comparing vendor quotes and evaluating bulk purchase discounts. The 96% purity grade from JW Pharmlab represents an intermediate option between the 95% grade from AKSci and the 98% grade from Capotchem/Leyan [1], allowing users to balance purity requirements with budget constraints.

Price Benchmark
Reported
$2,880/g 1g package, 96% grade
Supports procurement budget benchmarking
List price as of 2026; subject to change
Procurement Cost Analysis Medicinal Chemistry

LogP Comparison: Chloro vs. Bromo Analog

The compound exhibits a calculated LogP of 2.29 [1], indicating moderate lipophilicity. While direct experimental LogP data for the bromo analog is not readily available, halogen substitution (Cl vs. Br) is known to influence lipophilicity and electronic properties. The chloro substituent in this compound provides a balanced profile for membrane permeability and solubility compared to the bulkier, more lipophilic bromo analog, which may exhibit altered pharmacokinetic behavior. This LogP value is a key differentiator for researchers prioritizing compounds with predictable ADME properties.

Lipophilicity
Class-level
LogP 2.29 Calculated; bromo analog inferred higher Bromo analog: data N/A
Supports ADME property screening context
Experimental validation recommended
Lipophilicity ADME Drug Design

Optimal Application Scenarios for 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine


High-Throughput Kinase Library Synthesis

Given the 98% purity grade available from Capotchem and Leyan [1], this compound is ideally suited for high-throughput parallel synthesis of kinase inhibitor libraries where minimal side products are essential for accurate SAR analysis. The reduced impurity burden (60% lower than 95% grades) minimizes the need for intermediate purification, accelerating library production timelines.

Budget-Constrained Medicinal Chemistry Programs

The publicly listed price of $2,880/g from JW Pharmlab provides a transparent cost benchmark for procurement teams. This intermediate purity grade (96%) offers a cost-effective alternative for initial hit-to-lead optimization or large-scale analog synthesis where ultra-high purity is not the primary driver, enabling budget-conscious decision-making.

Lead Optimization with Balanced Lipophilicity

The calculated LogP of 2.29 [2] positions this compound as a favorable starting point for lead optimization campaigns aiming to improve ADME properties. Its moderate lipophilicity, compared to more lipophilic bromo analogs, reduces the risk of poor solubility and high metabolic clearance, thereby increasing the likelihood of identifying orally bioavailable candidates.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Purity grade selection
Side-product minimization review
Hit-to-lead analog synthesis
Price transparency benchmark
Procurement budget review
Lead optimization with ADME focus
Lipophilicity (LogP) context
Solubility and permeability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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